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Introduction

Gedatolisib (also known as PF-05212384) is a potent, intravenous, dual inhibitor that targets
the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling
pathways.[1][2] Deregulation of the PISBK/AKT/mTOR pathway is a frequent event in many
human cancers, playing a critical role in tumor cell growth, proliferation, survival, and
metabolism.[3] Gedatolisib is a pan-class | PI3K and mTOR kinase inhibitor, targeting all four
class | PI3K isoforms (p110a, p110p3, p110y, and p110d) as well as both mTOR complexes
(mMTORC1 and mTORC2) with low nanomolar potency.[4] This comprehensive blockade of the
PISK/AKT/mTOR pathway is designed to overcome feedback loops that can limit the efficacy of
single-node inhibitors.[4] Preclinical and clinical studies have demonstrated the potential of
Gedatolisib in various solid tumors, including breast, prostate, and small cell lung cancer.[3][4]

[5]

Mechanism of Action

Gedatolisib functions by binding to the ATP-binding site of the p110 catalytic subunits of PI3K
and the kinase domain of mTOR.[4] This competitive inhibition prevents the phosphorylation of
their respective downstream substrates, leading to a comprehensive blockade of the
PISK/AKT/mTOR signaling cascade.[4] The dual inhibition of both PI3K and mTOR is a key
characteristic of Gedatolisib, as it can prevent the paradoxical activation of PI3K that can occur
with mTOR inhibition alone.[6] By targeting multiple nodes within this critical pathway,
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Gedatolisib effectively reduces cell proliferation and survival, and can induce apoptosis in

cancer cells.[4]
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Caption: PI3BK/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

In Vitro Studies
Quantitative Data Summary

The in vitro inhibitory activity of Gedatolisib has been characterized against PI3K isoforms and
a variety of cancer cell lines.

Target IC50 (nM)
P13Ka 0.4
PI3KpB 6.0
PI3Ky 54
PI3Kd 8.0
mTOR 1.6
PI3Ka (H1047R mutant) 0.6
PI3Ka (E545K mutant) 0.6

Table 1: Gedatolisib IC50 values for PI3K
isoforms and mTOR.[4]

Cell Line Cancer Type IC50 (nM)
MDA-MB-361 Breast Cancer 4.0
PC3MM2 Prostate Cancer 13.1
NCI-H1975 Non-Small Cell Lung Cancer 115
H1048 Small Cell Lung Cancer ~5

Table 2: Gedatolisib IC50
values for various cancer cell
lines.[4][7]
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Experimental Protocols
Cell Viability Assay (MTS/MTT)

This protocol is utilized to assess the effect of Gedatolisib on the metabolic activity of cancer
cells, which serves as an indicator of cell viability and proliferation.

o Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 3,000 cells
per well in 100 uL of complete medium.[4] Incubate overnight at 37°C in a humidified 5%
CO2 incubator.[4]

o Compound Treatment: Prepare serial dilutions of Gedatolisib in complete medium.[4]
Remove the existing medium from the wells and add 100 pL of the Gedatolisib dilutions or a
vehicle control (e.g., 0.1% DMSO).[4]

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
e MTS/MTT Addition:
o For MTS: Add 20 pL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

o For MTT: Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C. Subsequently, solubilize the formazan crystals by adding 100 pL of a
solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).[4]

» Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a
microplate reader.[4]

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the percentage of viability against the log of Gedatolisib concentration to
determine the IC50 value using non-linear regression analysis.[4]

Western Blotting for PI3BK/mTOR Pathway Inhibition

This protocol is employed to assess the inhibitory effect of Gedatolisib on the phosphorylation
of key downstream proteins in the PI3K/mTOR pathway.
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o Cell Treatment and Lysis: Plate and treat cells with desired concentrations of Gedatolisib for
a specified duration (e.g., 6 or 48 hours).[1] Wash the cells with ice-cold PBS and lyse them
in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

[4]

o Protein Quantification: Determine the protein concentration of the cell lysates using a BCA
assay.[4]

o SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-
polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

e Immunoblotting:

o Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1
hour at room temperature.[8]

o Incubate the membrane with primary antibodies overnight at 4°C. Commonly used primary
antibodies for this pathway include those targeting p-AKT (S473), total AKT, p-S6
ribosomal protein, total S6, p-4EBP1, and total 4EBP1.[1][9]

o Wash the membrane with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[4]

o Detection: Add ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system.[4] B-actin is typically used as a loading control.[1]

In Vivo Studies
Quantitative Data Summary

Gedatolisib has demonstrated significant anti-tumor activity in various xenograft models.
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Cancer Model

Treatment

Outcome

SCLC Xenograft (H1048 &
SBC-5)

10 mg/kg Gedatolisib, IV, every
4 days

Significant suppression of
tumor growth compared to
vehicle control (P < 0.05 and P

< 0.01, respectively).[5]

Prostate Cancer Xenograft
(PC-3M)

10 mg/kg & 20 mg/kg Nano-
formulated Gedatolisib, 1V,

every 3 days

Superior tumor growth
inhibition compared to free
Gedatolisib.[10]

Prostate Cancer Xenograft
(22RV1 & PC3)

15 mg/kg Gedatolisib, IV, Q4D

Substantive inhibition of tumor
growth regardless of PTEN or
PI3K status.[11][12]

Table 3: Summary of

Gedatolisib in vivo efficacy in

xenograft models.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of Gedatolisib in PDX

models.

o PDX Model Establishment:

o Aseptically collect fresh tumor tissue from consenting patients and place it in a suitable

medium on ice.[13]

o Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice
(e.g., nude or NSG mice).[13]

o Monitor the mice for tumor engraftment and growth.[13]

e Animal and Cohort Preparation:
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o Once tumors reach a specified volume (e.g., 100-150 mm3), randomize the mice into
treatment and control groups.[10][13]

e Gedatolisib Formulation and Administration:

o Gedatolisib for in vivo studies is often formulated in a vehicle such as 5% DMSO, 40%
PEG300, 5% Tween 80, and 50% ddH20.[14] Alternatively, a solution of 5% dextrose and
0.3% lactic acid has been used.[15]

o A common dosing regimen is 10 mg/kg administered intravenously every 4 days.[5][13]
The optimal dose and schedule may vary depending on the specific PDX model.[13] The
control group receives the vehicle solution following the same administration schedule.[5]

¢ Monitoring and Data Collection:

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: (Length x Width2) / 2.[13]

o Monitor the body weight and overall health of the mice throughout the study.[13]
o Endpoint Analysis:

o At the end of the study, euthanize the mice and excise the tumors.[13]

o Measure the final tumor weight.[13]

o Process tumors for further analysis, such as histology (e.g., H&E staining) and
immunohistochemistry (IHC) for biomarkers of apoptosis (e.g., cleaved PARP) or pathway
modulation.[5]
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Caption: General experimental workflow for in vitro and in vivo studies of Gedatolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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